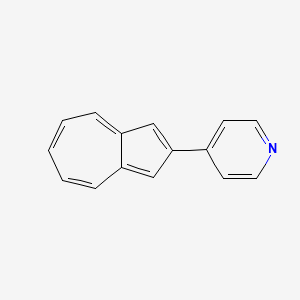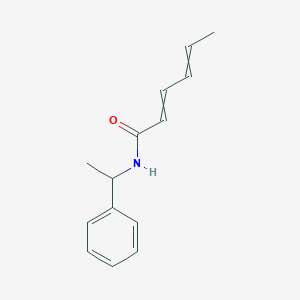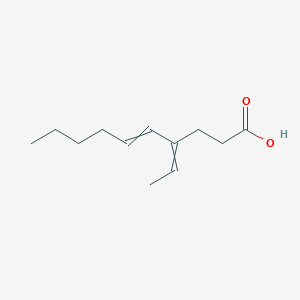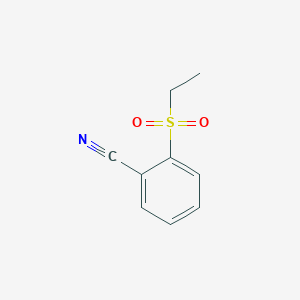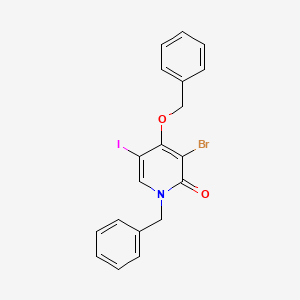
1-Benzyl-4-(benzyloxy)-3-bromo-5-iodopyridin-2(1h)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Benzyl-4-(benzyloxy)-3-bromo-5-iodopyridin-2(1H)-one is a complex organic compound that belongs to the pyridine family This compound is characterized by the presence of benzyl, benzyloxy, bromo, and iodo substituents on a pyridinone core
Métodos De Preparación
The synthesis of 1-Benzyl-4-(benzyloxy)-3-bromo-5-iodopyridin-2(1H)-one typically involves multi-step organic reactions. The synthetic route often begins with the preparation of the pyridinone core, followed by the introduction of the benzyl, benzyloxy, bromo, and iodo groups through various substitution reactions. Common reagents used in these reactions include benzyl bromide, sodium iodide, and other halogenating agents. The reaction conditions may involve the use of solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) to facilitate the substitution reactions .
Análisis De Reacciones Químicas
1-Benzyl-4-(benzyloxy)-3-bromo-5-iodopyridin-2(1H)-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: The bromo and iodo groups can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium azide (NaN3) and sodium methoxide (NaOMe).
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki coupling, using palladium catalysts to form biaryl derivatives.
Aplicaciones Científicas De Investigación
1-Benzyl-4-(benzyloxy)-3-bromo-5-iodopyridin-2(1H)-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is used in the study of biological pathways and as a probe in biochemical assays.
Mecanismo De Acción
The mechanism of action of 1-Benzyl-4-(benzyloxy)-3-bromo-5-iodopyridin-2(1H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The presence of multiple halogen atoms enhances its binding affinity and specificity towards target proteins. Detailed studies on its mechanism of action are essential to understand its potential therapeutic effects .
Comparación Con Compuestos Similares
1-Benzyl-4-(benzyloxy)-3-bromo-5-iodopyridin-2(1H)-one can be compared with other similar compounds, such as:
1-Benzyl-4-(benzyloxy)-3-chloro-5-iodopyridin-2(1H)-one: This compound has a chlorine atom instead of a bromine atom, which may result in different chemical reactivity and biological activity.
1-Benzyl-4-(benzyloxy)-3-bromo-5-fluoropyridin-2(1H)-one: The presence of a fluorine atom instead of an iodine atom can alter the compound’s properties and applications.
1-Benzyl-4-(benzyloxy)-3-bromo-5-methylpyridin-2(1H)-one: The methyl group substitution can impact the compound’s stability and reactivity.
Propiedades
Número CAS |
920490-96-6 |
|---|---|
Fórmula molecular |
C19H15BrINO2 |
Peso molecular |
496.1 g/mol |
Nombre IUPAC |
1-benzyl-3-bromo-5-iodo-4-phenylmethoxypyridin-2-one |
InChI |
InChI=1S/C19H15BrINO2/c20-17-18(24-13-15-9-5-2-6-10-15)16(21)12-22(19(17)23)11-14-7-3-1-4-8-14/h1-10,12H,11,13H2 |
Clave InChI |
PBUJQEHUYOJJNI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CN2C=C(C(=C(C2=O)Br)OCC3=CC=CC=C3)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(11R,12S,16R)-11-(4-fluorobenzoyl)-14-(2-methyl-5-nitrophenyl)-9,10,14-triazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-13,15-dione](/img/structure/B12618720.png)
![5-[[2-[[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-ylidene]amino]oxyacetyl]amino]pentanoic acid](/img/structure/B12618723.png)
![(10R,11S,15R,16S)-16-(4-bromobenzoyl)-4-chloro-13-phenyl-1,13-diazatetracyclo[8.6.0.02,7.011,15]hexadeca-2,4,6,8-tetraene-12,14-dione](/img/structure/B12618729.png)

![6-(2-Bromo-1,3-oxazol-5-yl)-3-tert-butyl[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B12618739.png)


![1-[2-(2-Fluorophenyl)-1-phenylethenyl]pyrrolidine](/img/structure/B12618751.png)
